Paclitaxel-d5 (Benzoyloxy)

説明

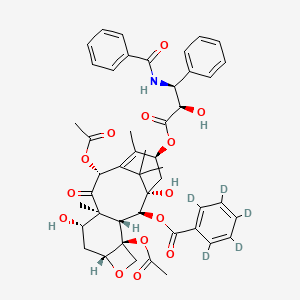

Paclitaxel-d5 (Benzoyloxy) is a deuterium-labeled derivative of paclitaxel, a naturally occurring antineoplastic agent. This compound is used primarily in research to study the structure and function of microtubules and their interaction with tubulin . Paclitaxel-d5 (Benzoyloxy) is known for its ability to stabilize tubulin polymerization, which is crucial for its antineoplastic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Paclitaxel-d5 (Benzoyloxy) involves the incorporation of deuterium atoms into the paclitaxel molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of Paclitaxel-d5 (Benzoyloxy) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the integrity of the deuterium-labeled compound .

化学反応の分析

Types of Reactions

Paclitaxel-d5 (Benzoyloxy) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with different functional groups .

科学的研究の応用

Paclitaxel-d5 (Benzoyloxy) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

Biology: Employed in cell biology to investigate the dynamics of microtubule polymerization and depolymerization.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of paclitaxel and its derivatives in the body.

Industry: Applied in the development of new drug formulations and delivery systems to enhance the efficacy and safety of paclitaxel-based therapies

作用機序

Paclitaxel-d5 (Benzoyloxy) exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest and apoptosis. The primary molecular target of Paclitaxel-d5 (Benzoyloxy) is tubulin, a protein that polymerizes to form microtubules. By binding to tubulin, Paclitaxel-d5 (Benzoyloxy) inhibits its depolymerization, thereby disrupting the normal function of the cytoskeleton .

類似化合物との比較

Similar Compounds

Paclitaxel: The parent compound, known for its antineoplastic properties.

Docetaxel: A similar compound with a slightly different chemical structure, used in cancer therapy.

Cabazitaxel: Another taxane derivative with improved efficacy in certain cancer types.

Uniqueness

Paclitaxel-d5 (Benzoyloxy) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolism. This deuterium labeling also makes it a valuable tool in research, providing insights that are not possible with non-labeled compounds .

生物活性

Paclitaxel, a well-known chemotherapeutic agent, is primarily utilized in the treatment of various cancers, including breast, ovarian, and lung cancers. Its mechanism of action involves the stabilization of microtubules, which disrupts normal mitotic spindle function and leads to apoptosis in rapidly dividing cancer cells. The compound "Paclitaxel-d5 (Benzoyloxy)" is a deuterated derivative of paclitaxel, which may offer insights into its biological activity and pharmacokinetics due to the isotopic substitution.

- Molecular Formula : C₄₇H₅₁NO₁₄

- Molecular Weight : 853.906 g/mol

- CAS Number : 33069-62-4

Paclitaxel-d5 (Benzoyloxy) functions similarly to paclitaxel by binding to the β-tubulin subunits within microtubules. This binding promotes the assembly of tubulin into stable structures, preventing disassembly and thereby disrupting normal cellular processes during mitosis. Key aspects include:

- Microtubule Stabilization : Inhibits depolymerization of microtubules, leading to cell cycle arrest.

- Induction of Apoptosis : Triggers apoptotic pathways through various signaling mechanisms, including caspase activation .

Biological Activity Data

The biological activity of Paclitaxel-d5 can be summarized in the following table:

Case Studies

- Adjuvant Chemotherapy in Breast Cancer : A study involving 524 patients demonstrated that adding paclitaxel to standard chemotherapy regimens improved disease-free survival rates without significant statistical differences compared to control groups . This suggests that while paclitaxel enhances therapeutic efficacy, its role may be context-dependent.

- Weekly vs. Three-Weekly Administration : A randomized trial indicated that weekly administration of paclitaxel resulted in better time-to-progression rates compared to three-weekly schedules. This highlights the importance of dosing regimens in optimizing therapeutic outcomes .

Pharmacokinetics and Metabolism

Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2C8 and CYP3A4). The deuteration in Paclitaxel-d5 may alter its pharmacokinetic profile, potentially affecting absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies suggest that deuterated compounds can exhibit enhanced metabolic stability and altered bioavailability .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i9D,14D,15D,20D,21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-IRNQFUICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858275 | |

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-56-1 | |

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。